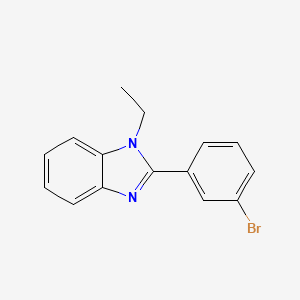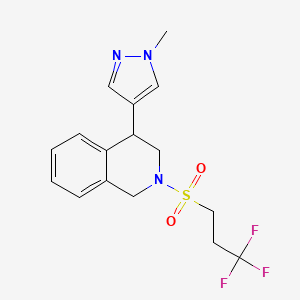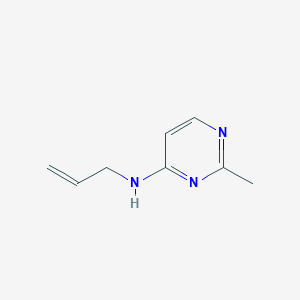![molecular formula C13H21Cl2FN2 B2814089 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266689-11-5](/img/structure/B2814089.png)
1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride is a chemical compound with the molecular formula C13H20ClFN2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride typically involves the reaction of 3-(3-fluorophenyl)propylamine with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process can be summarized as follows:
Starting Materials: 3-(3-Fluorophenyl)propylamine and piperazine.
Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Formation of the Product: The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
科学研究应用
1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another fluorinated piperazine derivative with similar structural features.
1-(3-Chlorophenyl)piperazine: A chlorinated analog with different electronic properties.
1-(3-Methylphenyl)piperazine: A methyl-substituted derivative with distinct steric effects.
Uniqueness
1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride is unique due to the presence of the fluorine atom, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[3-(3-fluorophenyl)propyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBGEBJGXGCMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC(=CC=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B2814006.png)
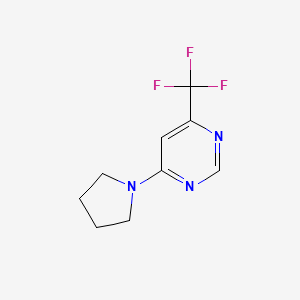
![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2814008.png)
![3-cyclopropyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2814010.png)
![2-(1H-pyrrol-1-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B2814011.png)
![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)
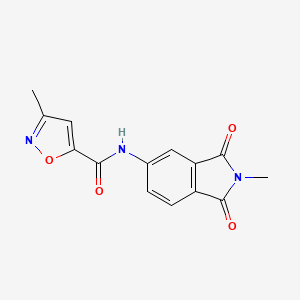
![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)
![N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2814019.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)

